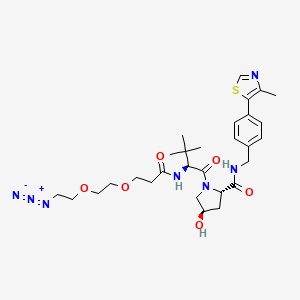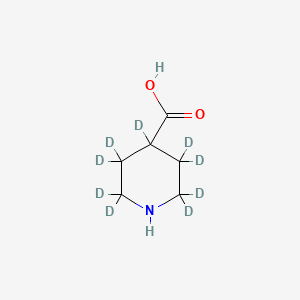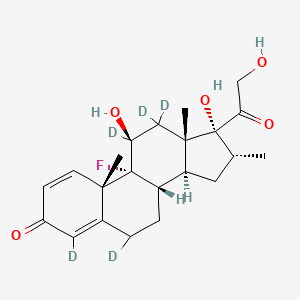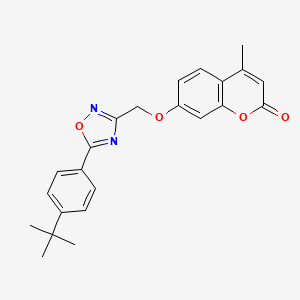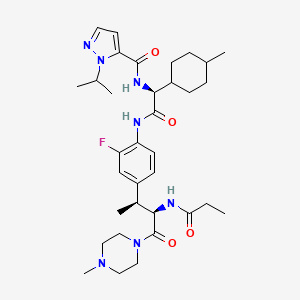
IL-17A modulator-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IL-17A modulator-3 is a small molecule inhibitor of the cytokine interleukin-17A (IL-17A). This compound has shown significant potential in the treatment of various inflammatory and autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis . IL-17A is a pro-inflammatory cytokine that plays a crucial role in the immune response, and its dysregulation is associated with several autoimmune disorders .
Vorbereitungsmethoden
The synthesis of IL-17A modulator-3 involves several steps, including the preparation of difluorocyclohexyl and imidazotriazine derivatives . The synthetic route typically includes:
Step 1: Preparation of the core structure through cyclization reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and isolation of the final product using chromatographic techniques.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
IL-17A modulator-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Common reagents such as halogens and alkyl groups are used in substitution reactions to introduce new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
IL-17A modulator-3 has a wide range of scientific research applications, including:
Wirkmechanismus
IL-17A modulator-3 exerts its effects by inhibiting the interaction between IL-17A and its receptor. This inhibition is achieved through the rigidification of the IL-17A protein, reducing its receptor affinity . The compound targets allosteric sites on the protein, modulating its dynamics and preventing the formation of the cytokine-receptor complex .
Vergleich Mit ähnlichen Verbindungen
IL-17A modulator-3 is unique in its ability to rigidify the IL-17A protein, a mechanism not commonly observed in other IL-17A inhibitors . Similar compounds include:
Imidazotriazine derivatives: These compounds also target IL-17A but may have different mechanisms of action.
Difluorocyclohexyl derivatives: These compounds share structural similarities with this compound and are used in similar therapeutic applications.
This compound stands out due to its specific mechanism of action and its potential for use in a wide range of scientific and medical applications.
Eigenschaften
Molekularformel |
C34H50FN7O4 |
|---|---|
Molekulargewicht |
639.8 g/mol |
IUPAC-Name |
N-[(1S)-2-[2-fluoro-4-[(2S,3R)-4-(4-methylpiperazin-1-yl)-4-oxo-3-(propanoylamino)butan-2-yl]anilino]-1-(4-methylcyclohexyl)-2-oxoethyl]-2-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C34H50FN7O4/c1-7-29(43)38-30(34(46)41-18-16-40(6)17-19-41)23(5)25-12-13-27(26(35)20-25)37-33(45)31(24-10-8-22(4)9-11-24)39-32(44)28-14-15-36-42(28)21(2)3/h12-15,20-24,30-31H,7-11,16-19H2,1-6H3,(H,37,45)(H,38,43)(H,39,44)/t22?,23-,24?,30+,31-/m0/s1 |
InChI-Schlüssel |
ZPBMCWWXBSJJIJ-LARBEYHGSA-N |
Isomerische SMILES |
CCC(=O)N[C@H]([C@@H](C)C1=CC(=C(C=C1)NC(=O)[C@H](C2CCC(CC2)C)NC(=O)C3=CC=NN3C(C)C)F)C(=O)N4CCN(CC4)C |
Kanonische SMILES |
CCC(=O)NC(C(C)C1=CC(=C(C=C1)NC(=O)C(C2CCC(CC2)C)NC(=O)C3=CC=NN3C(C)C)F)C(=O)N4CCN(CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


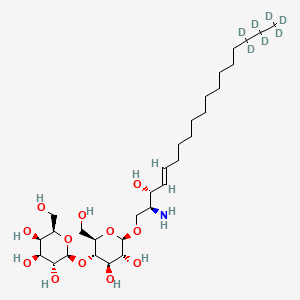

![6-amino-3-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12409290.png)
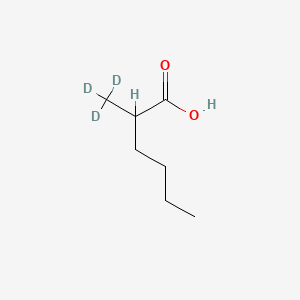

![N-cyclobutyl-2-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethylsulfamoylamino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12409305.png)
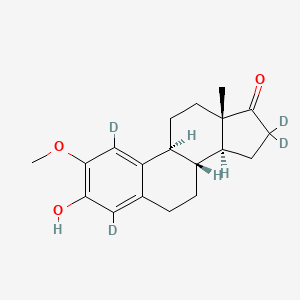
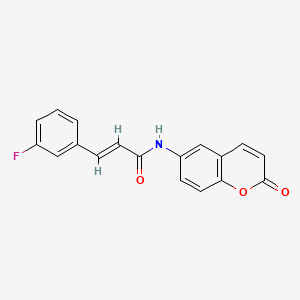
![(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12409328.png)
